molecular formula C26H25NO4 B1310848 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid CAS No. 269398-84-7

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

Cat. No. B1310848
M. Wt: 415.5 g/mol
InChI Key: UKIDBCGNTDOQRO-LJQANCHMSA-N
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid, also known as R-FAMB, is a synthetic organic compound with a wide range of applications in scientific research. It is a carboxylic acid derivative of fluorene, a common aromatic hydrocarbon found in petroleum and coal tar. R-FAMB has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Homologation and Synthesis of Amino Acids

  • Fmoc-amino acids are used in the synthesis of β-amino acids through the Arndt-Eistert homologation protocol, yielding high-purity products (Ellmerer-Müller et al., 1998).
  • They play a significant role in the synthesis of differentially protected azatryptophan derivatives, important in peptide-based drug discovery (Nimje et al., 2020).

Solid-Phase Peptide Synthesis

  • The compound is utilized in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
  • It's involved in the non-destructive cleavage of N-acylsultams under neutral conditions, leading to the preparation of Fmoc-protected amino acids (Oppolzer & Lienard, 1992).

Material Science and Nanotechnology

  • Fmoc variants of amino acids have been reported to self-assemble into various structures, indicating potential applications in material science and nanotechnology (Kshtriya et al., 2021).

Synthesis of Cyclodepsipeptides

  • Fmoc-amino acids are crucial in the synthesis of complex cyclodepsipeptides, which have broad biological activities and pharmaceutical potential (Pelay-Gimeno et al., 2016).

Bioimaging and Photophysics

  • They are used in the synthesis of water-soluble fluorenyl probes for bioimaging, exhibiting significant potential in the field of biophotonics (Morales et al., 2010).

Other Applications

  • The compound has been utilized as a surfactant for carbon nanotubes, indicating its role in nanotechnology (Cousins et al., 2009).
  • It is also involved in the enantioselective synthesis of amino acid derivatives and their incorporation into peptides (Johnson et al., 1993).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(15-25(28)29)27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIDBCGNTDOQRO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140533
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid

CAS RN

269398-84-7
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269398-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-(R)-3-amino-4-(3-methyl-phenyl)-butyric acid
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